HIV LTR Activation Blockade: 3-O-Methylviridicatin versus Viridicatin and Viridicatol
3-O-Methylviridicatin blocks TNF-α-induced HIV long terminal repeat (LTR) activation in HeLa cells with an IC50 of 5 µM [1]. In contrast, the parent compound viridicatin and the hydroxylated analog viridicatol lack any reported IC50 values for this specific HIV LTR blockade endpoint; their antiviral activity is documented only indirectly or in different assay contexts [2]. This establishes 3-O-Methylviridicatin as the only viridicatin-class member with a validated, quantifiable IC50 for TNF-α-dependent HIV LTR inhibition.
| Evidence Dimension | HIV LTR activation blockade (TNF-α-induced) |
|---|---|
| Target Compound Data | IC50 = 5 µM |
| Comparator Or Baseline | Viridicatin and viridicatol: no reported IC50 for TNF-α-induced HIV LTR activation |
| Quantified Difference | Not calculable (absence of comparator data) |
| Conditions | HeLa-based reporter system; TNF-α stimulated |
Why This Matters
Procurement of 3-O-Methylviridicatin, rather than other viridicatins, is mandatory for any experimental design requiring a defined, reproducible IC50 benchmark for TNF-α-driven HIV LTR inhibition.
- [1] Heguy A, et al. Isolation and characterization of the fungal metabolite 3-O-methylviridicatin as an inhibitor of tumour necrosis factor alpha-induced human immunodeficiency virus replication. Antivir Chem Chemother. 1998;9(2):149-155. PMID: 9875386 View Source
- [2] NCATS Inxight Drugs. Viridicatol. Accessed 2026. View Source
